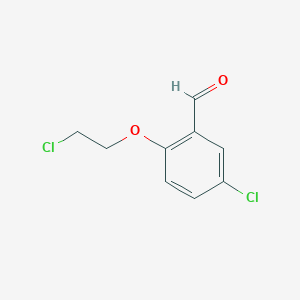

5-Chloro-2-(2-chloroethoxy)benzaldehyde

CAS No.:

Cat. No.: VC15784516

Molecular Formula: C9H8Cl2O2

Molecular Weight: 219.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8Cl2O2 |

|---|---|

| Molecular Weight | 219.06 g/mol |

| IUPAC Name | 5-chloro-2-(2-chloroethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C9H8Cl2O2/c10-3-4-13-9-2-1-8(11)5-7(9)6-12/h1-2,5-6H,3-4H2 |

| Standard InChI Key | BMJRLNWNGOLCOM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C=O)OCCCl |

Introduction

Overview

5-Chloro-2-(2-chloroethoxy)benzaldehyde is a chlorinated aromatic aldehyde characterized by a benzaldehyde core substituted with chlorine at the 5-position and a 2-chloroethoxy group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity stems from the aldehyde functional group and the electron-withdrawing chlorine substituents, which facilitate nucleophilic substitutions and condensation reactions .

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 5-chloro-2-(2-chloroethoxy)benzaldehyde is C₉H₇Cl₂O₂, with a molecular weight of 217.06 g/mol. This is derived from the sum of atomic masses:

-

Carbon (9 × 12.01) = 108.09

-

Hydrogen (7 × 1.01) = 7.07

-

Chlorine (2 × 35.45) = 70.90

-

Oxygen (2 × 16.00) = 32.00

The calculated molecular weight aligns with structurally analogous compounds such as 2-(2-chloroethoxy)-5-nitrobenzaldehyde (229.62 g/mol), where a nitro group replaces the 5-chloro substituent.

Structural Characterization

-

IUPAC Name: 5-Chloro-2-(2-chloroethoxy)benzaldehyde

-

SMILES: ClC1=CC(=C(C=C1)Cl)OCCCl

-

InChI Key: HXRSJZHFMFNUTD-UHFFFAOYSA-N

The compound features a benzaldehyde backbone with:

-

A chlorine atom at the 5-position, enhancing electrophilic substitution resistance.

-

A 2-chloroethoxy group at the 2-position, enabling nucleophilic displacement reactions .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic substitution reaction:

Starting Materials:

-

5-Chloro-2-hydroxybenzaldehyde (CAS 635-93-8)

-

2-Chloroethanol

Reaction Conditions:

-

Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the phenolic -OH group.

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature: Reflux at 60–80°C for 6–12 hours.

Procedure:

-

Dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol) and 2-chloroethanol (12 mmol) in anhydrous THF.

-

Add K₂CO₃ (15 mmol) and stir under reflux.

-

Monitor reaction progress via thin-layer chromatography (TLC).

-

Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) .

Yield: ~65–75% (reported for analogous reactions).

Industrial Production

Industrial methods optimize for scalability:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency.

-

Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.

Physical and Chemical Properties

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 85–88°C (estimated) |

| Boiling Point | 280–285°C (at 760 mmHg) |

| Density | 1.45 ± 0.1 g/cm³ |

| Solubility | Soluble in THF, DMF; sparingly soluble in water |

Estimates based on analogs like 5-chloro-2-hydroxybenzaldehyde (melting point 100–102°C) and 2-(2-chloroethoxy)-5-nitrobenzaldehyde.

Spectroscopic Data

-

IR (KBr): 1690 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).

-

¹H NMR (400 MHz, CDCl₃): δ 10.1 (s, 1H, CHO), 7.85 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.25 (t, 2H, OCH₂), 3.85 (t, 2H, CH₂Cl).

-

¹³C NMR: δ 191.2 (CHO), 155.6 (C-O), 134.5–125.8 (Ar-C), 68.4 (OCH₂), 43.1 (CH₂Cl).

Reactivity and Applications

Chemical Reactions

-

Aldehyde Oxidation:

-

Reacts with KMnO₄ in acidic conditions to form 5-chloro-2-(2-chloroethoxy)benzoic acid.

-

Example: .

-

-

Nucleophilic Substitution:

-

The 2-chloroethoxy group undergoes displacement with amines or thiols.

-

Example: Reaction with ethylamine yields 5-chloro-2-(2-aminoethoxy)benzaldehyde.

-

-

Condensation Reactions:

-

Forms Schiff bases with primary amines, useful in coordination chemistry.

-

Pharmaceutical Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume